Androst-2-en-17-one, (5alpha)-

Description

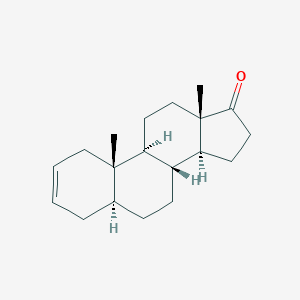

Structure

2D Structure

Properties

IUPAC Name |

10,13-dimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h3-4,13-16H,5-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJVDMWNISUFRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4C3(CC=CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

963-75-7 | |

| Record name | 5.alpha.-Androst-2-en-17-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80614 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5.alpha.-Androst-2-en-17-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Biosynthetic Pathways and Endogenous Relevance of Androst 2 En 17 One

Precursor Role in Steroidogenesis

Androst-2-en-17-one serves as an intermediate in the complex pathways of steroid biosynthesis.

Androst-2-en-17-one as an Intermediate in Androgenic Hormone Biosynthesis Pathways

Androst-2-en-17-one is involved in the synthesis of various steroid hormones. It is considered a precursor in the pathway leading to the formation of more potent androgens, such as dihydrotestosterone (B1667394) (DHT). ontosight.ai DHT is crucial for the development and maintenance of male characteristics and reproductive functions. ontosight.ai The compound has also been investigated for its potential as a steroidal aromatase inhibitor. researchgate.netnih.gov

Enzymatic Transformations Leading to Androst-2-en-17-one Formation (e.g., 5α-reductase activity)

The formation of Androst-2-en-17-one from other steroid precursors involves a series of enzymatic reactions. While the direct enzymatic conversion specifically yielding the C2-C3 double bond and C17-ketone in a single step might not be explicitly detailed in all general steroidogenesis pathways, related enzymatic activities are crucial for its formation or as intermediates in its synthesis. For instance, 5α-reductase enzymes play a primary role in the synthesis of 5α-configured steroids, which include Androst-2-en-17-one. ontosight.ai The synthesis of 5α-androst-1-ene-3,17-dione (1-androstenedione), a related compound, from 5α-androst-2-en-17-one via a 2,3-epoxide intermediate has been demonstrated, indicating the interconnectedness of these pathways and the enzymatic steps involved. dshs-koeln.de

Research into the synthesis of Androst-2-en-17-one from precursors like epiandrosterone (B191177) (3β-hydroxy-5α-androstan-17-one) highlights chemical transformations that can occur, involving dehydration reactions that introduce the double bond. researchgate.netgychbjb.com While these studies focus on chemical synthesis, they provide insight into the structural changes required to form the androst-2-en-17-one structure.

Endogenous Occurrence and Biological Context

Androst-2-en-17-one is found endogenously and has been implicated in certain biological contexts.

Metabolite Derivation from Dehydroepiandrosterone (B1670201) (DHEA)

Androst-2-en-17-one is known to be a metabolite of dehydroepiandrosterone (DHEA). wikipedia.org DHEA is an endogenous steroid hormone precursor primarily produced by the adrenal glands, gonads, and brain. usada.orgwikipedia.org DHEA serves as a metabolic intermediate in the biosynthesis of androgens and estrogens. usada.orgwikipedia.org The conversion of DHEA to Androst-2-en-17-one demonstrates its place within the broader metabolic network of steroid hormones.

Pheromonal Activity in Non-Human Biological Systems

In non-human biological systems, Androst-2-en-17-one has been identified for its pheromonal activity. It has been found in the urine of female Asian elephants and has been shown to induce behavioral responses in male elephants. wikipedia.orgmdpi.compreprints.org This suggests a role in chemical communication related to reproductive status in these animals. Additionally, related compounds like androstenone and androstenol (B1195071) are recognized as steroid pheromones in other species, such as boars, and have been studied for their effects in various animals. wikipedia.orgmdpi.commedkoo.com

Chemical Synthesis and Derivatization Strategies for Androst 2 En 17 One

Established Synthetic Routes to Androst-2-en-17-one

The synthesis of Androst-2-en-17-one is well-documented, with common routes originating from readily available steroid precursors. These methods are foundational for the large-scale production required for its use as a key intermediate in the pharmaceutical industry.

Epiandrosterone (B191177) serves as a primary starting material for the synthesis of Androst-2-en-17-one. unimi.itresearchgate.net The initial step in this process typically involves the conversion of the 3β-hydroxyl group of epiandrosterone into a good leaving group, most commonly a tosylate. unimi.itgoogle.com This is achieved by reacting epiandrosterone with p-toluenesulfonyl chloride, often in the presence of a base like pyridine. unimi.itpatsnap.com The resulting epiandrosterone p-toluenesulfonate is then subjected to an elimination reaction to introduce the double bond at the C-2 position, yielding Androst-2-en-17-one. google.com

One documented method involves dissolving epiandrosterone p-toluenesulfonate in a monomethylpyridine solvent and heating the mixture to induce the elimination reaction. google.com Another approach describes refluxing the tosyl derivative of epiandrosterone in a mixture of glacial acetic acid, acetic anhydride, and sodium acetate (B1210297) to produce crude 5α-androst-2-ene-17-one. unimi.it The crude product is often purified through recrystallization. unimi.itgoogle.com

| Precursor | Reagents | Key Transformation | Reference |

|---|---|---|---|

| Epiandrosterone | p-Toluenesulfonyl chloride, Pyridine | Formation of Epiandrosterone p-toluenesulfonate | unimi.itpatsnap.com |

| Epiandrosterone p-toluenesulfonate | Monomethylpyridine | β-Elimination | google.com |

| Tosyl derivative of epiandrosterone | Glacial acetic acid, Acetic anhydride, Sodium acetate | Elimination | unimi.it |

The β-elimination reaction is a critical step in the synthesis of Androst-2-en-17-one from its precursors. google.comnih.gov This reaction involves the removal of a proton from the β-carbon and a leaving group from the α-carbon, resulting in the formation of a double bond. libretexts.org In the context of Androst-2-en-17-one synthesis, the tosylate group on the C-3 position of the steroid nucleus acts as the leaving group.

The conditions for the β-elimination reaction can be varied to optimize the yield and purity of the final product. For instance, heating epiandrosterone p-toluenesulfonate in a monomethylpyridine solvent, such as 2-picoline, 3-picoline, or 4-picoline, within a temperature range of 120 °C to 145 °C has been reported to effectively yield Androst-2-en-17-one. google.com This method is highlighted as being suitable for industrial production due to the avoidance of highly toxic solvents and the potential for solvent recovery. google.com

Another patented method describes the use of a phase transfer catalyst, such as tetrabutylammonium (B224687) bromide or tetrabutylammonium chloride, in a solvent like N,N-dimethylformamide or dimethyl sulfoxide. google.com The reaction is carried out by heating the epiandrosterone tosylate with the catalyst at temperatures between 90-120 °C. google.com This approach is presented as a solution to problems of by-product formation and complex post-treatment in existing processes. google.com

Androst-2-en-17-one is a crucial key intermediate in the synthesis of several non-depolarizing neuromuscular blocking agents. unimi.itasianpubs.org These drugs are widely used in anesthesia to induce muscle relaxation. unimi.it

Pipecuronium Bromide: The synthesis of Pipecuronium Bromide utilizes Androst-2-en-17-one as a starting material. google.com

Rocuronium (B1662866): Androst-2-en-17-one is a key intermediate in the production of Rocuronium. asianpubs.orgpatsnap.com An economical and scalable process has been developed for the synthesis of a diepoxide intermediate of rocuronium bromide starting from epiandrosterone, which proceeds via the formation of 5α-androst-2-en-17-one. asianpubs.org

Vecuronium (B1682833) Bromide: The synthesis of Vecuronium Bromide also involves Androst-2-en-17-one as a key intermediate. unimi.itgoogle.com A synthetic process for vecuronium bromide has been described starting from epiandrosterone, where 5α-androst-2-en-17-one is a synthesized intermediate. unimi.it

The significance of Androst-2-en-17-one in these syntheses underscores the importance of efficient and scalable methods for its production.

Advanced Derivatization and Analog Synthesis

The chemical structure of Androst-2-en-17-one provides a scaffold for the synthesis of a wide array of derivatives and analogs. These modifications can lead to compounds with novel biological activities.

The synthesis of substituted analogs of Androst-2-en-17-one allows for the exploration of structure-activity relationships. For example, novel steroidal[17,16-d]pyrimidines have been synthesized from epiandrosterone, which is a direct precursor to Androst-2-en-17-one. mdpi.com This suggests the potential for using Androst-2-en-17-one as a starting point for similar heterocyclic fused steroids.

Furthermore, research into the synthesis of 17-modified analogs of 2-methoxyestradiol (B1684026) has been conducted to create compounds with improved antiproliferative and antiangiogenic activity. nih.gov While not directly starting from Androst-2-en-17-one, this research highlights the therapeutic potential of modifying the D-ring of the steroid nucleus, a strategy that could be applied to Androst-2-en-17-one.

Stereoselectivity is a critical aspect of steroid synthesis, as the biological activity of these molecules is highly dependent on their three-dimensional structure. A stereoselective synthesis of 17α-amino-5α-androst-2-ene has been developed starting from epiandrosterone, which proceeds through Androst-2-en-17-one. researchgate.net

This synthetic scheme involves the following key stereoselective steps:

Reduction of the 17-keto group of Androst-2-en-17-one using sodium borohydride (B1222165) to stereospecifically yield 17β-hydroxy-5α-androst-2-ene. researchgate.net

Conversion of the 17β-hydroxyl group to a 17β-tosyloxy group. researchgate.net

Nucleophilic substitution of the 17β-tosyloxy group with an azide (B81097) ion via an SN2 mechanism, which inverts the configuration at the C-17 position to give 17α-azido-5α-androst-2-ene. researchgate.net

Reduction of the 17α-azido group to the target 17α-amino group. researchgate.net

This sequence demonstrates how Androst-2-en-17-one can be used as a precursor for the stereocontrolled synthesis of derivatives with specific configurations at the C-17 position.

| Step | Starting Material | Reagent | Product | Stereochemical Outcome | Reference |

|---|---|---|---|---|---|

| 1 | Androst-2-en-17-one | NaBH₄ | 17β-hydroxy-5α-androst-2-ene | Stereospecific reduction | researchgate.net |

| 2 | 17β-hydroxy-5α-androst-2-ene | p-Toluenesulfonyl chloride | 17β-(4-methylphenylsulfonyloxy)-5α-androst-2-ene | Retention of configuration | researchgate.net |

| 3 | 17β-(4-methylphenylsulfonyloxy)-5α-androst-2-ene | NaN₃ | 17α-azido-5α-androst-2-ene | Inversion of configuration (SN2) | researchgate.net |

| 4 | 17α-azido-5α-androst-2-ene | LiAlH₄ | 17α-amino-5α-androst-2-ene | Retention of configuration | researchgate.net |

Preparation of Nitrogen-Containing Androstane (B1237026) Derivatives

The introduction of nitrogen-containing heterocyclic moieties into the androstane skeleton, particularly at the D-ring, is a significant area of research for creating novel compounds with potential biological activities. researchgate.netosi.lv The 17-keto group of androstane derivatives, such as that in Androst-2-en-17-one, serves as a key functional group for these transformations. osi.lv Modern synthetic methods facilitate the creation of a variety of nitrogen-containing derivatives from 17-keto steroids. researchgate.netosi.lv

One common strategy involves the condensation of the 17-carbonyl group with hydrazine (B178648) derivatives to yield pyrazole-fused steroids. researchgate.netnih.gov For instance, the reaction of 16,17-unsaturated steroidal ketones with various hydrazines in the presence of an acid catalyst can lead to the formation of androstano[17,16-d]pyrazolines. researchgate.net This process typically begins with the formation of an intermediate hydrazone, which then undergoes cyclization. researchgate.net

Another approach is the synthesis of steroidal oximes through the reaction of a keto-steroid with hydroxylamine (B1172632). nih.gov The general procedure involves treating the steroidal ketone with hydroxylamine hydrochloride in a suitable solvent like 2,4,6-trimethylpyridine (B116444). nih.gov This reaction converts the carbonyl group into a hydroxyimino group. nih.gov

Furthermore, the 17-position can be modified to incorporate other heterocycles such as oxazolines, benzoxazoles, and benzimidazoles, often starting from precursors like 3β-hydroxyandrost-5-ene derivatives. bmc-rm.orgbmc-rm.org These syntheses highlight the versatility of the C-17 position for introducing nitrogenous functions. researchgate.netbmc-rm.orgbmc-rm.org

The table below summarizes general synthetic strategies for producing nitrogen-containing derivatives from 17-keto steroids.

| Derivative Type | Reagents | Key Transformation | Ref |

| Pyrazolines | Hydrazine derivatives (e.g., phenylhydrazine), Acetic Acid | Condensation and cyclization at the 16,17-positions of a D-enone precursor. | researchgate.net |

| Oximes | Hydroxylamine hydrochloride, 2,4,6-trimethylpyridine (TMP) | Condensation with the 17-keto group to form a C17=N-OH bond. | nih.gov |

| Oxazolines | Aminoalcohols (e.g., NH₂(CH₂)₂OH), Triphenylphosphine, Triethylamine | Formation of an oxazoline (B21484) ring at C-17 from a precursor carboxylic acid. | bmc-rm.org |

| Benzimidazoles | o-Phenylenediamine (o-NH₂(C₆H₄)NH₂), Triethylamine | Formation of a benzimidazole (B57391) ring at C-17 from a precursor carboxylic acid. | bmc-rm.org |

Synthesis of Related Oxa-Steroids from Dihydrotestosterone (B1667394) Precursors

The synthesis of oxa-steroids, particularly those with a lactone in the A-ring (2-oxa-steroids), from precursors like dihydrotestosterone (DHT) represents a key strategy in medicinal chemistry. mdpi.comscilit.com One established method for creating these A-ring lactones involves the oxidation of α,β-unsaturated ketones. mdpi.com This process generates an intermediate secocarbonyl acid, which is subsequently reduced to form the lactone. mdpi.com

A practical synthesis of the 2-oxa steroid 17β-hydroxy-2-oxa-5α-androstan-3-one uses 17β-hydroxy-5α-androstan-3-one (dihydrotestosterone, DHT) as the starting material. mdpi.com This multi-step synthesis avoids costly reagents and begins with the protection of the 17β-hydroxyl group, typically through acetylation. The resulting compound is then subjected to dehydrogenation to introduce a double bond in the A-ring, forming an α,β-unsaturated ketone.

This enone intermediate is a critical juncture in the synthesis. The subsequent step involves oxidative cleavage of the double bond to form a seco-acid. This is followed by the reduction of the intermediate, which leads to the formation of the lactone ring. mdpi.com This pathway is an alternative to the Baeyer-Villiger oxidation, which is another common method for converting cyclic ketones into lactones using peroxyacids. nih.govwikipedia.orgorganic-chemistry.org The Baeyer-Villiger oxidation can be performed on saturated keto steroids to introduce an oxygen atom into the ring system. nih.govnih.gov

The synthesis of Oxandrolone, a related 2-oxa steroid, also proceeds through an α,β-unsaturated ketone intermediate derived from a saturated precursor. google.com The enone is first hydroxylated, then cleaved to form a seco-acid, and finally reduced to yield the lactone structure. google.com

The table below details the key steps in the synthesis of 17β-hydroxy-2-oxa-5α-androstan-3-one from a Dihydrotestosterone precursor. mdpi.com

| Step | Starting Material | Reagents | Product | Purpose |

| 1 | Dihydrotestosterone (DHT) | Acetic anhydride, Pyridine | 17β-Acetoxy-5α-androstan-3-one | Protection of the 17-hydroxyl group |

| 2 | 17β-Acetoxy-5α-androstan-3-one | DDQ, Dioxane | 17β-Acetoxy-5α-androst-1-en-3-one | Introduction of A-ring double bond (enone formation) |

| 3 | 17β-Acetoxy-5α-androst-1-en-3-one | KMnO₄/NaIO₄, Na₂CO₃, i-PrOH/H₂O | 17β-Acetoxy-1-oxo-1,2-seco-A-nor-5α-androstan-2-oic acid | Oxidative cleavage to form seco-acid |

| 4 | 17β-Acetoxy-1-oxo-1,2-seco-A-nor-5α-androstan-2-oic acid | NaBH₄, NaOH, H₂O | 17β-Hydroxy-2-oxa-5α-androstan-3-one | Reduction and lactonization |

Enzymatic Interactions and Metabolic Transformations of Androst 2 En 17 One

In Vitro Metabolic Fate Studies of Androst-2-en-17-one

In vitro studies utilizing various liver fractions and cellular models have been instrumental in elucidating the initial biotransformation pathways of androst-2-en-17-one. These models provide controlled environments to identify the enzymes and reactions involved in its metabolism.

Hepatic Biotransformation Mechanisms (e.g., S9 liver fractions, cryopreserved human hepatocytes)

Hepatic S9 fractions, which contain both microsomal and cytosolic enzymes, and cryopreserved human hepatocytes are commonly employed in in vitro metabolism studies to provide a comprehensive enzymatic environment representative of the liver. nih.govqucosa.de Studies using S9 liver fractions have shown that androst-2-en-17-one is metabolized in this system. researchgate.netresearchgate.net Similarly, incubations with cryopreserved human hepatocytes have demonstrated the production of metabolites from androst-2-en-17-one. researchgate.net These in vitro models facilitate the identification of metabolic pathways, including those mediated by cytochrome P450 enzymes (CYPs) and uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs), which are abundant in liver S9 fractions and hepatocytes. nih.gov

Identification and Characterization of Primary Metabolites (e.g., hydroxylated, dihydroxylated, glucuronidated derivatives)

In vitro studies have led to the identification of several primary metabolites of androst-2-en-17-one. Using techniques such as GC-MS and NMR, researchers have characterized hydroxylated and dihydroxylated derivatives. For instance, incubation of androst-2-en-17-one with S9 liver fractions resulted in the production of 2β,3α-dihydroxy-5α-androstan-17-one (M2) and 3α,4β-dihydroxy-5α-androstan-17-one (M3). researchgate.netresearchgate.net Another identified metabolite is 2α-hydroxy-5α-androst-3-en-17-one (M1). researchgate.netresearchgate.net These studies also indicate that these metabolites are often excreted as glucuronic acid conjugates, highlighting the role of glucuronidation as a significant phase II metabolic pathway. researchgate.netnih.gov

Interactive Table 1: Primary Metabolites Identified in In Vitro Studies

| Metabolite Name | Description | Detected In Vitro Model |

| 2α-hydroxy-5α-androst-3-en-17-one (M1) | Hydroxylated derivative | S9 liver fractions |

| 2β,3α-dihydroxy-5α-androstan-17-one (M2) | Dihydroxylated derivative | S9 liver fractions, Human hepatocytes |

| 3α,4β-dihydroxy-5α-androstan-17-one (M3) | Dihydroxylated derivative | S9 liver fractions |

In Vivo Metabolic Studies in Research Contexts

Excretion Profiles and Metabolite Detection in Biological Matrices (e.g., urinary metabolites)

Following administration, androst-2-en-17-one is metabolized, and its metabolites are primarily excreted in urine, often as glucuronide conjugates. researchgate.netnih.govnih.gov Studies involving oral administration of deuterated androst-2-en-17-one to human volunteers have shown the detection of more than 15 different metabolites in urine samples collected over several days. nih.govresearchgate.net The main urinary metabolites identified include 2α-hydroxy-5α-androst-3-en-17-one and 2β,3α-dihydroxy-5α-androstan-17-one, which are excreted mainly as glucuronic acid conjugates. researchgate.netnih.gov These metabolites can be detected in urine for an extended period, with some being detectable for up to 9 days after a single administration. nih.govresearchgate.net

Interactive Table 2: Key Urinary Metabolites of Androst-2-en-17-one

| Metabolite Name | Primary Conjugation Form | Detection Duration in Urine |

| 2α-hydroxy-5α-androst-3-en-17-one | Glucuronide | Up to 9 days |

| 2β,3α-dihydroxy-5α-androstan-17-one | Glucuronide | Up to 9 days |

| 3α,4β-dihydroxy-5α-androstan-17-one | Detected in lower amounts | Not specified |

Stereochemical Changes During Androst-2-en-17-one Metabolism (e.g., 5α- to 5β-configuration conversion)

Interestingly, in vivo metabolic studies of androst-2-en-17-one, which features a 5α-configured pharmacophore, have revealed the presence of metabolites exhibiting a 5β-configuration. nih.govresearchgate.net This conversion from a 5α- to a 5β-configuration during metabolism was unexpected and warrants further investigation. nih.govresearchgate.net This observation suggests enzymatic reduction of the A-ring double bond and subsequent epimerization or alternative metabolic pathways leading to the 5β-stereochemistry. The impact of androst-2-en-17-one administration on endogenous steroids, such as etiocholanolone (B196237) and 5β-androstanediol, which have a 5β-configuration, has also been noted. nih.govresearchgate.net

Enzyme Inhibition and Modulation by Androst-2-en-17-one and its Analogs

Androst-2-en-17-one and its structural analogs have been investigated for their potential to inhibit or modulate the activity of various enzymes involved in steroid metabolism. Notably, androst-2-en-17-one has been studied for its potential as a steroidal aromatase inhibitor. nih.govresearchgate.net Aromatase is the enzyme responsible for the conversion of androgens to estrogens. mdpi.comacs.org Studies have indicated that androst-2-en-17-one, along with other modified androstenedione (B190577) derivatives, can inhibit aromatase activity in vitro. mdpi.comresearchgate.net This suggests that modifications in the A-ring of the androstenedione structure, such as the presence of a double bond at the 2-position, can influence enzyme interactions. mdpi.comresearchgate.net Other enzymes involved in steroidogenesis and metabolism, such as 17β-hydroxysteroid dehydrogenases and 5α-reductase, are also potential targets for modulation by androst-2-en-17-one and its derivatives, given their central roles in steroid metabolism. nih.govnih.gov

Aromatase Inhibition Studies and Mechanisms

Aromatase, a cytochrome P-450 enzyme (CYP19), is crucial for estrogen biosynthesis, catalyzing the conversion of androgens like androstenedione and testosterone (B1683101) into estrone (B1671321) and estradiol. wikipedia.orgacs.org Inhibition of aromatase is a key strategy in the treatment of hormone-dependent breast cancers. wikipedia.orgmdpi.com

Studies have evaluated the effects of various steroidal compounds, including 5α-androst-2-en-17-one, on aromatase activity. Research involving modifications in the A-ring of the aromatase substrate, androstenedione, has led to the synthesis and evaluation of several steroidal aromatase inhibitors, including 5α-androst-2-en-17-one. researchgate.netresearchgate.net These studies indicate that 5α-androst-2-en-17-one can inhibit aromatase in cell lines such as MCF-7aro, an estrogen receptor-positive breast cancer cell line overexpressing aromatase. researchgate.netresearchgate.netnih.gov The inhibition has been shown to decrease cell viability in a dose- and time-dependent manner in these cells. researchgate.netresearchgate.net

The mechanism of aromatase inhibition by steroidal compounds often involves mimicking the natural substrate androstenedione. uc.pt While some steroidal inhibitors are converted by the enzyme into reactive intermediates that bind irreversibly to the active site, leading to inactivation, others may act through different mechanisms. uc.pt The presence of a C-17 carbonyl group in the D-ring of certain androstane (B1237026) derivatives appears to be important for achieving maximum aromatase inhibitory activity. acs.orguc.pt Additionally, at least one carbonyl group (at C-3 or C-17) seems essential for effective aromatase inhibition by these compounds. uc.pt

Studies have also explored the effects of these inhibitors on cell cycle progression and apoptosis in breast cancer cells. 5α-androst-2-en-17-one has been observed to induce cell cycle arrest in the G0/G1 phase and induce apoptosis through the activation of caspase-8 in MCF-7aro cells. nih.gov

Data from studies evaluating the anti-aromatase activity of various steroids, including 5α-androst-2-en-17-one (compound 16), in MCF-7aro cells stimulated with testosterone are presented below. researchgate.net:

| Compound Name | Aromatase Activity (% of Control) |

| Control (Testosterone) | 100 |

| 3β-hydroxyandrost-4-en-17-one (1) | 10.47 |

| Androst-4-en-17-one (12) | 9.23 |

| 4α,5α-epoxyandrostan-17-one (13a) | 3.61 |

| 5α-androst-2-en-17-one (16) | 9.47 |

| Exemestane (B1683764) | 13.5 |

These findings indicate that 5α-androst-2-en-17-one exhibits significant aromatase inhibitory activity, comparable to or exceeding that of other tested steroidal compounds and the known aromatase inhibitor exemestane in this specific cell model. researchgate.net

Modulation of Other Steroidogenic Enzymes (e.g., 2,3-oxidosqualene (B107256) cyclase)

Beyond aromatase, Androst-2-en-17-one and its derivatives can interact with other enzymes involved in steroidogenesis and related metabolic pathways. The metabolism of 5α-androst-2-en-17-one in vivo has been investigated, leading to the identification and characterization of various urinary metabolites. researchgate.netnih.govresearchgate.net Studies using deuterated 5α-androst-2-en-17-one administered orally have revealed the presence of more than 15 different metabolites. researchgate.netnih.gov Unexpectedly, the presence of steroids with a 5β-configuration was detected, despite the administered compound having a 5α-configured pharmacophore. researchgate.netnih.gov Investigations have also indicated a significant impact of 5α-androst-2-en-17-one on etiocholanolone and 5β-androstanediol levels. researchgate.netnih.gov

Metabolism studies have identified 2α-hydroxy-5α-androstan-17-one and 2β,3α-dihydroxy-5α-androstan-17-one as main glucuroconjugated metabolites of 5α-androst-2-en-17-one and 5α-androst-3-en-17-one. researchgate.net A third metabolite, 3α,4β-dihydroxy-5α-androstan-17-one, was also detected in lower amounts. researchgate.net These metabolites were found after enzymatic hydrolysis of urine samples and were also produced from incubation with S9 liver fractions. researchgate.net

While Androst-2-en-17-one itself is primarily discussed in the context of androgen metabolism and aromatase inhibition, related steroid structures have been shown to modulate other enzymes, such as 2,3-oxidosqualene cyclase (OSC). For example, 3β-[2-(diethylamino)ethoxy]androst-5-en-17-one hydrochloride (U18666A), a compound structurally related to androstenes, has been shown to inhibit 2,3-oxidosqualene cyclase. nih.govontosight.ainih.govacs.org This enzyme is involved in cholesterol biosynthesis, catalyzing the conversion of 2,3-oxidosqualene to lanosterol. ontosight.ainih.gov Inhibition of OSC by compounds like U18666A leads to the accumulation of 2,3-oxidosqualene and its further conversion to squalene (B77637) 2,3:22,23-dioxide, diverting precursors away from the cholesterol biosynthetic pathway. nih.govnih.govoup.com While U18666A is a distinct compound from Androst-2-en-17-one, its activity highlights the potential for steroid derivatives to interact with enzymes in the isoprenoid and steroidogenic pathways beyond the well-established sex steroid metabolism enzymes like aromatase or hydroxysteroid dehydrogenases. nih.govnih.govnih.gov

Receptor Binding and Molecular Mechanisms of Androst 2 En 17 One

Exploration of Estrogen Receptor Interactions with Androst-2-en-17-one Analogs

Research has explored the interactions of androstene hormones and their metabolites with estrogen receptors, specifically ERα and ERβ. nih.govnih.gov While androst-2-en-17-one itself is primarily discussed in the context of androgen receptors, related androstene hormones and their metabolites, such as androstenediol (B1197431) and androstenedione (B190577), have shown interactions with ERs. nih.govwikipedia.org

For instance, androstenediol (androst-5-ene-3β,17β-diol), an intermediate in the biosynthesis of testosterone (B1683101) from DHEA wikipedia.org, possesses estrogenic activity and exhibits affinity for both ERα and ERβ, although lower than that of estradiol. wikipedia.org Androstenedione (androst-4-ene-3,17-dione) has also been shown to stimulate reporter activity in cells transfected with ERβ. nih.gov

Studies on the structural stereochemistry of androstene hormones have indicated that their interactions with human AR, ER, and glucocorticoid receptors are determined by the orientation and location of functional groups, such as hydroxyl groups. nih.gov While androst-2-en-17-one has a ketone at C17 and a double bond at C2-C3, modifications in related androstene structures, such as the addition of hydroxyl groups or changes in their orientation, can influence binding to ERs. nih.govresearchgate.net

Some steroids obtained from modifications in the A-ring of androstenedione, including 5α-androst-2-en-17-one, have been shown to inhibit aromatase, the enzyme responsible for converting androgens to estrogens. mdpi.com This suggests an indirect influence on estrogen levels, although it is distinct from direct receptor binding.

Neurosteroid Receptor Modulation by Androst-2-en-17-one Related Compounds (e.g., GABAA receptor allosteric potentiation)

Androst-2-en-17-one is structurally related to neurosteroids, which are steroids that can be synthesized in the brain and modify neural activities, often by acting as allosteric modulators of neurotransmitter receptors, including the GABAA receptor. conicet.gov.aroup.com

Androsterone (B159326) (3α-hydroxy-5α-androstan-17-one), a metabolite of testosterone and DHT wikipedia.org, is a known inhibitory androstane (B1237026) neurosteroid that acts as a positive allosteric modulator of the GABAA receptor. wikipedia.org This potentiation of GABAA receptor function leads to increased neuronal inhibition in the brain and is associated with anxiolytic, anticonvulsant, sedative/hypnotic, and anesthetic effects. nih.govconicet.gov.ar

While androsterone has a hydroxyl group at the 3α position and a saturated A-ring, androst-2-en-17-one has a double bond at the 2-3 position and a ketone at C17. However, the structural similarity within the androstane skeleton suggests potential for related compounds to interact with neurosteroid binding sites on the GABAA receptor.

Studies on neurosteroid analogues, including enantiomers of androsterone, have investigated their binding orientations and activity at the GABAA receptor. nih.govacs.org These studies highlight the importance of specific functional groups and their positions on the steroid structure for potentiation effects. For example, a 3α-hydroxyl group is often considered essential for the activity of many neurosteroid positive allosteric modulators of GABAA receptors. nih.govresearchgate.net The presence or absence of a double bond and the nature of the functional group at C17 (ketone in androst-2-en-17-one vs. hydroxyl in some neurosteroids) would likely influence the interaction with the GABAA receptor binding site.

Although direct evidence for androst-2-en-17-one's modulation of GABAA receptors is limited in the provided search results, the activity of related androstane neurosteroids like androsterone suggests that structural modifications in the androst-2-en-17-one scaffold could yield compounds with neurosteroid-like activity.

Structure-Activity Relationship (SAR) Studies for Receptor Interactions

Structure-Activity Relationship (SAR) studies aim to understand how modifications to the chemical structure of a compound affect its biological activity, including receptor interactions. For androst-2-en-17-one and related steroids, SAR studies are crucial for elucidating the molecular determinants of their binding affinity and functional effects on AR, ERs, and neurosteroid receptors.

In the context of estrogen receptors, SAR studies on androstene hormones have shown that the stereochemistry and location of hydroxyl groups significantly impact their ability to activate ERα and ERβ. nih.gov Modifications in the A-ring of androstenedione have also been linked to the inhibition of aromatase. mdpi.com

For neurosteroid receptors, particularly the GABAA receptor, SAR studies have identified key structural features required for positive allosteric modulation. A 3α-hydroxyl group is frequently highlighted as essential for potentiation. nih.govresearchgate.net The nature of the substituent at C17 also plays a role. researchgate.net Studies on androsterone enantiomers and analogues have provided insights into the specific requirements for binding and activity at the neurosteroid modulation site on the GABAA receptor. nih.govacs.org

Advanced Analytical Methodologies for Androst 2 En 17 One Research

Chromatographic Techniques for Separation and Quantification

Chromatography plays a vital role in isolating Androst-2-en-17-one and its metabolites from biological matrices or synthesis mixtures, as well as in quantifying their presence.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Metabolite Identification

GC-MS is a widely used technique for the analysis of steroids, including Androst-2-en-17-one and its metabolites, particularly in complex samples such as urine. This method combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. GC-MS has been successfully applied to identify the main urinary metabolites of 5α-androst-2-en-17-one in human urine samples researchgate.netnih.gov. For instance, GC-MS analysis, following enzymatic hydrolysis, was used to identify 2α-hydroxy-5α-androst-3-en-17-one (M1) and 2β,3α-dihydroxy-5α-androstan-17-one (M2) as major glucuroconjugated metabolites researchgate.netnih.gov. A third metabolite, 3α,4β-dihydroxy-5α-androstan-17-one (M3), was also detected, albeit in lower quantities researchgate.netnih.gov. GC-MS has also been employed in untargeted metabolomics approaches to identify potential biomarkers of anabolic steroid abuse, including 5α-androst-2-en-17-one itself, in biological samples like cattle urine nih.gov.

High-Performance Liquid Chromatography (HPLC) for Isolation and Analysis

HPLC is another essential chromatographic technique utilized in the study of Androst-2-en-17-one and its metabolites. HPLC is particularly useful for the isolation of metabolites from biological samples prior to further analysis. For example, HPLC was used to isolate the main glucuroconjugated metabolites from urine samples after enzymatic hydrolysis before their identification by GC-MS and NMR researchgate.netnih.gov. HPLC can also be coupled with mass spectrometry (HPLC-MS) for quantitative analysis of steroids, offering advantages such as easier sample preparation and higher sensitivity compared to GC-MS for certain applications, such as the analysis of steroid esters in plasma mdpi.com. Furthermore, a twofold HPLC-based sample purification method has been employed for preparing samples for isotope ratio mass spectrometry analysis, highlighting its role in sample preparation for advanced techniques researchgate.netcolab.ws.

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric methods provide crucial information regarding the structure and composition of Androst-2-en-17-one and its metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Androst-2-en-17-one Metabolites

NMR spectroscopy is a powerful tool for the detailed structural elucidation of organic compounds, including steroid metabolites. Following isolation by HPLC and initial identification by GC-MS, NMR analysis has been used to confirm the structures of Androst-2-en-17-one metabolites researchgate.netnih.gov. This technique provides information about the arrangement of atoms within a molecule, allowing for the definitive identification of complex metabolic products such as 2α-hydroxy-5α-androst-3-en-17-one and 2β,3α-dihydroxy-5α-androstan-17-one researchgate.netnih.gov. NMR spectroscopy, in conjunction with high-resolution/high-accuracy mass spectrometry, is used to structurally characterize synthesized reference substances of metabolites for analytical purposes researchgate.net.

High-Accuracy/High-Resolution Mass Spectrometry and Isotope Ratio Mass Spectrometry (IRMS) in Metabolic Profiling

High-accuracy/high-resolution mass spectrometry (HRMS) provides precise mass measurements that can be used to determine the elemental composition of compounds, aiding in the identification of known and unknown metabolites. HRMS has been used in combination with IRMS to investigate the metabolism of 5α-androst-2-en-17-one researchgate.netcolab.wsnih.gov. IRMS is a specialized technique that measures the ratios of stable isotopes (such as carbon isotopes) within a molecule. This can be used to differentiate between endogenous steroids and those administered exogenously, which is particularly relevant in doping control. The metabolism of twofold-deuterated 5α-androst-2-en-17-one has been reinvestigated using IRMS in combination with HRMS to detect metabolites containing the deuterium (B1214612) label and identify potential long-term biomarkers researchgate.netcolab.wsnih.gov. This approach allowed for the detection of more than 15 different metabolites containing the deuterium label after administration researchgate.netcolab.wsnih.gov. IRMS methods have been developed and validated for determining the carbon isotope ratios of various pseudo-endogenous steroids, including those structurally related to Androst-2-en-17-one and its metabolites, to confirm their non-endogenous origin colab.ws.

Structure Activity Relationship Sar and Design Principles for Androst 2 En 17 One Derivatives

Impact of Structural Modifications on Enzymatic Activity

The interaction of Androst-2-en-17-one derivatives with enzymes is highly dependent on their three-dimensional structure and the presence of key functional groups. Modifications to the steroid core can dramatically alter binding affinity and inhibitory potency.

The carbonyl group at the C-17 position is a critical feature for the interaction of many steroidal compounds with the enzyme aromatase, which is responsible for converting androgens to estrogens. This functionality is pivotal for binding to the enzyme's active site, often mimicking the structure of the natural substrate, androstenedione (B190577). Research into the SAR of aromatase inhibitors has demonstrated that modifications at this position can significantly impact inhibitory activity. For instance, converting the 17-keto group of certain androstene-dione inhibitors into a 17β-hydroxyl group leads to a marked decrease in their affinity for the aromatase enzyme. nih.gov This suggests that the C-17 carbonyl is essential for maintaining the conformation required for effective binding and competitive inhibition. The design of potent steroidal aromatase inhibitors, such as exemestane (B1683764), retains this C-17 carbonyl, underscoring its importance in the molecule's mechanism of action. nih.govresearchgate.net

Substitutions on the steroid's A-ring, particularly at the C-6 position, have been a successful strategy for developing potent and selective aromatase inhibitors. nih.gov By utilizing the crystal structure of human placental aromatase, researchers have designed novel C-6 substituted derivatives that extend into an access channel of the enzyme's active site, a region not occupied by the natural substrate. nih.gov This structure-guided design has led to compounds with significantly enhanced inhibitory potency.

For example, a series of C-6 substituted androsta-1,4-diene-3,17-dione (B159171) compounds with 2-alkynyloxy side chains have shown IC₅₀ values in the nanomolar range, comparable to or exceeding that of the established inhibitor exemestane. nih.gov The length and nature of the C-6 substituent directly influence the binding affinity.

Table 1: Impact of C-6 Substitutions on Aromatase Inhibition (IC₅₀)

| Compound | C-6 Substituent | IC₅₀ (nM) |

|---|---|---|

| Exemestane (Control) | =CH₂ | 50 |

| Formestane (Control) | - | 49 |

| Derivative 2 | -OCH₃ | Several micromolar |

| Derivative 3 | -OCH₂CH₃ | Several micromolar |

| Derivative 4 | -O(CH₂)₂C≡CH | 112 |

This table illustrates the effect of different C-6 substituents on the inhibitory potency (IC₅₀) of androsta-1,4-diene-3,17-dione derivatives against human placental aromatase. Data sourced from research on novel aromatase inhibitors. nih.gov

Influence of Chemical Modifications on Specific Biological Responses

Beyond enzyme inhibition, chemical alterations to the Androst-2-en-17-one structure can elicit distinct biological activities, including androgenic and antimicrobial effects.

The androgenic potential of Androst-2-en-17-one derivatives can be quantified using in vitro bioassays, such as the yeast-androgen-assay. This system utilizes yeast cells engineered to express the human androgen receptor (AR) and a reporter gene (like yEGFP or β-galactosidase) that is activated upon AR binding. nih.govmdpi.com A key advantage of this model is that yeast cells lack the metabolic enzymes found in mammals, meaning the assay measures the intrinsic androgenic activity of the compound itself, without interference from metabolic conversion to other active or inactive forms. mdpi.com

Studies on structurally related androstane (B1237026) derivatives demonstrate a wide range of androgenic potencies. The reference androgen, 5α-dihydrotestosterone (DHT), is a potent activator of the AR. Other compounds, such as 1-androstenedione, show direct but weaker androgenic effects, while its metabolite, 1-testosterone, is a highly potent androgen comparable to DHT. wada-ama.org The relative activity of a compound is often expressed as its EC₅₀ value (the concentration at which half-maximal activation is achieved) compared to a standard like testosterone (B1683101). nih.gov

Table 2: Relative Androgenic Potency of Various Steroids in a Yeast Bioassay

| Compound | Relative Androgenic Potency (vs. DHT or Testosterone) |

|---|---|

| 5α-dihydrotestosterone (DHT) | 1.0 (Reference) / 2.3 (vs. Testosterone) nih.govwada-ama.org |

| 17β-testosterone | 1.0 (Reference) nih.gov |

| Methyltrienolone (R1881) | 1.4 (vs. Testosterone) nih.gov |

| 1-Androstenedione | ~0.1 (vs. DHT) wada-ama.org |

| 1-Testosterone | ~1.0 (vs. DHT) wada-ama.org |

| 17β-Boldenone | 0.15 (vs. Testosterone) nih.gov |

This table shows the relative androgenic activity of several androstane steroids as determined by yeast-based androgen receptor bioassays. Potency is typically compared to a reference standard like DHT or testosterone. nih.govwada-ama.org

The introduction of nitrogen-containing functional groups into the 5α-androstane skeleton, the core structure of Androst-2-en-17-one, can confer significant antimicrobial properties. A comprehensive study of thirty-one nitrogen-containing 5-α-androstane derivatives revealed that many exhibit potent antibacterial and antifungal activity, in some cases exceeding that of conventional antibiotics like Ampicillin and Streptomycin. nih.govnih.govresearchgate.net

The structure-activity relationship analysis from this research highlighted that the presence of a 17β-amino group on the 5α-androst-2-en core is particularly beneficial for antibacterial activity. nih.govresearchgate.net These derivatives were active against a range of bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and P. aeruginosa. nih.govnih.gov The antimicrobial efficacy is measured by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), with lower values indicating higher potency.

Table 3: Antibacterial Activity (MIC) of a Selected Nitrogen-Containing Androstane Derivative

| Compound ID | Core Structure | Key Functional Group | Test Organism | MIC (mg/mL) |

|---|---|---|---|---|

| 19 | 5α-androst-2-en | 17β-amino | Staphylococcus aureus | 0.0005 |

| Bacillus subtilis | 0.0005 | |||

| Escherichia coli | 0.001 |

This table presents the Minimum Inhibitory Concentration (MIC) for compound 19 (17β-amino-5α-androst-2-ene), which was identified as the most active antibacterial agent among 31 tested nitrogen-containing 5-α-androstane derivatives. nih.gov

Future Directions and Emerging Research Avenues for Androst 2 En 17 One

Unexplored Metabolic Pathways and Stereochemical Transformations

The metabolism of Androst-2-en-17-one is not fully elucidated, presenting significant opportunities for research. Recent in vivo studies have revealed a complex metabolic profile with more than 15 different metabolites detected after administration. nih.gov A particularly noteworthy and unexpected discovery is the conversion of the 5α-configured Androst-2-en-17-one into urinary metabolites exhibiting a 5β-configuration. nih.gov This stereochemical inversion is unusual, as the conversion of a 5α-steroid to 5β-metabolites had not been previously reported and warrants significant further investigation to uncover the enzymatic machinery and biochemical mechanisms responsible. nih.gov

Future research should prioritize the identification and characterization of the specific enzymes—potentially novel reductases or enzymes with uncharacterized promiscuous activity—that catalyze this 5α to 5β transformation. Furthermore, while several hydroxylated and reduced metabolites have been identified, the complete metabolic map and the enzymes responsible for each step are yet to be fully defined.

| Identified Metabolite of 5α-Androst-2-en-17-one | Metabolic Transformation | Significance / Research Avenue |

| 2β,3α-dihydroxy-5α-androstan-17-one | Dihydroxylation and saturation of the A-ring | Main metabolite identified, but presents analytical challenges. nih.gov Elucidating the specific P450 enzymes involved is a key goal. |

| Etiocholanolone (B196237) (5β-androstan-3α-ol-17-one) | Stereochemical inversion (5α to 5β), reduction | Represents an unexpected and unexplored metabolic pathway. nih.gov Identifying the enzyme(s) responsible for the 5β-reduction is a high priority. |

| 5β-androstanediol | Stereochemical inversion (5α to 5β), reduction | Further evidence of the novel 5β-pathway. nih.gov Understanding the physiological relevance of this pathway is crucial. |

Novel Synthetic Methodologies for Androst-2-en-17-one and its Analogs

While Androst-2-en-17-one is a known intermediate in the synthesis of other steroids, such as the neuromuscular blocking agent pipecuronium bromide, there is considerable scope for developing more advanced and versatile synthetic strategies. glpbio.com An existing industrial production method involves the beta-elimination reaction of epiandrosterone (B191177) p-toluenesulfonates in a monomethylpyridine solvent. google.com

Emerging research should focus on chemoenzymatic approaches, which combine the flexibility of chemical synthesis with the high regio- and stereo-selectivity of biocatalysis. brynmawr.edunih.gov This strategy is particularly promising for producing analogs of Androst-2-en-17-one, such as its hydroxylated metabolites, which are difficult to synthesize using traditional chemical methods. By harnessing enzymes like steroid hydroxylases (e.g., Cytochrome P450s), reductases, or dehydrogenases, complex steroids and their analogs can be constructed with greater efficiency and environmental compatibility. brynmawr.edubiorxiv.org

Furthermore, modern synthetic organic chemistry offers new pathways for the de novo synthesis of the androstane (B1237026) skeleton and its derivatives. nih.gov Techniques such as metallacycle-mediated annulative cross-coupling reactions provide convergent and flexible routes to create structurally diverse steroids that are not easily accessible from natural precursors. nih.gov Applying these methods could enable the creation of novel Androst-2-en-17-one analogs with modified ring structures or unique functional groups for biological screening. biorxiv.org

Advanced Computational Modeling and Theoretical Studies (e.g., receptor binding site predictions, enzyme interaction simulations)

Computational modeling provides powerful tools to investigate the properties of Androst-2-en-17-one at a molecular level, offering insights that can guide future experimental work.

Receptor Binding Site Predictions: As an anabolic-androgenic steroid, Androst-2-en-17-one is presumed to interact with the androgen receptor (AR). wikipedia.org Advanced computational methods, such as molecular dynamics simulations combined with binding free energy calculations, can be employed to predict the binding affinity and orientation of Androst-2-en-17-one and its analogs within the AR's ligand-binding domain. frontiersin.orgnih.gov Such studies can identify key residue interactions and help rationalize structure-activity relationships, guiding the design of novel AR ligands. frontiersin.orgacs.orgnih.gov

Enzyme Interaction Simulations: Molecular docking and hybrid quantum mechanics/molecular mechanics (QM/MM) modeling can be used to simulate the interaction between Androst-2-en-17-one and metabolic enzymes, particularly Cytochrome P450s. asm.orgfrontiersin.orgnih.gov These simulations can predict the most likely sites of metabolism on the steroid scaffold, helping to identify the specific CYP isoforms responsible for the observed hydroxylated metabolites. asm.orgnih.gov This in silico approach can also be instrumental in formulating hypotheses about the enigmatic 5α-to-5β conversion. nih.govnih.gov

Theoretical Studies of Reaction Mechanisms: The stereochemical inversion from a 5α to a 5β configuration is a mechanistic puzzle. nih.gov High-level quantum mechanics (QM) calculations can be employed to explore potential reaction pathways and transition states. researchgate.netnih.gov These theoretical studies could reveal whether the conversion proceeds via an unexpected enzymatic mechanism or through a series of intermediates, providing fundamental insights into steroid biochemistry. acs.org

Expanding the Scope of Biological Activity Investigations in Diverse Model Systems

While characterized as an anabolic steroid, the full spectrum of Androst-2-en-17-one's biological activity remains to be explored. Future research should move beyond its androgenic properties and investigate other potential functions using a variety of modern biological models.

Aromatase Inhibition: Androst-2-en-17-one has been investigated for its potential as a steroidal aromatase inhibitor. nih.gov This activity needs to be rigorously quantified through detailed enzymatic assays to determine its potency and mechanism of inhibition. Subsequent studies in aromatase-dependent cell lines (e.g., estrogen receptor-positive breast cancer cells) could establish its potential as a modulator of estrogen biosynthesis.

Neurosteroid Activity: Many androstane metabolites, such as androsterone (B159326) and 5α-androstane-3α,17β-diol (3α-diol), function as neurosteroids by modulating neurotransmitter receptors like the GABA-A receptor. frontiersin.orgnih.govnih.gov Given its structural similarity, Androst-2-en-17-one and its reduced metabolites should be screened for neuroactivity. Electrophysiological studies using neuronal cells or brain slices could determine if these compounds allosterically modulate GABA-A or other receptors, suggesting a potential role in neuromodulation. biorxiv.org

Pheromonal Effects: Androst-2-en-17-one is a known pheromone in species such as elephants and boars. wikipedia.org Research could be expanded to investigate its effects in other mammals and to identify the specific olfactory receptors that mediate its activity.

The use of diverse and advanced model systems will be critical in uncovering novel biological roles for this compound.

| Model System | Potential Research Question |

| Prostate Cancer Cell Lines (e.g., LNCaP, VCaP) | Does Androst-2-en-17-one influence androgen receptor signaling and cancer cell proliferation? |

| Breast Cancer Cell Lines (e.g., MCF-7, T-47D) | Can Androst-2-en-17-one inhibit aromatase activity and reduce estrogen-dependent cell growth? |

| Primary Hepatocyte Cultures or Liver Organoids | What is the full metabolic profile of Androst-2-en-17-one? Can the 5α-to-5β conversion be replicated in vitro? |

| Neuronal Cell Cultures / Brain Slices | Does Androst-2-en-17-one or its metabolites exhibit neurosteroid activity by modulating GABA-A or other neurotransmitter receptors? |

| Zebrafish (Danio rerio) Embryos | What are the potential developmental effects or toxicities associated with exposure to Androst-2-en-17-one? |

By pursuing these integrated avenues of research, the scientific community can significantly advance the understanding of Androst-2-en-17-one, moving from basic characterization to a nuanced appreciation of its metabolic intricacies, synthetic potential, and diverse biological functions.

Table of Mentioned Compounds

| Common Name | Systematic Name |

| Androst-2-en-17-one | (5S,8R,9S,10S,13S,14S)-10,13-Dimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |

| 2β,3α-dihydroxy-5α-androstan-17-one | (2R,3R,5S,8R,9S,10S,13S,14S)-2,3-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one |

| Etiocholanolone | (3R,5R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one |

| 5β-androstanediol | (3S,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |

| Pipecuronium bromide | 1,1'-((2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2,16-di(piperidin-1-yl)hexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diyl)bis(1-methylpiperidin-1-ium) dibromide |

| Epiandrosterone | (3S,5S,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one |

| Androsterone | (3R,5S,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one |

| 5α-androstane-3α,17β-diol (3α-diol) | (3R,5S,8R,9S,10S,13S,14S,17S)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |

| Testosterone (B1683101) | (8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one |

Q & A

Basic Research Questions

Q. What are the primary analytical methods for characterizing Androst-2-en-17-one in synthetic or biological samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or gas chromatography (GC-MS) is recommended for structural confirmation. Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, is critical for resolving stereochemical ambiguities. For purity assessment, thin-layer chromatography (TLC) with UV visualization or flame ionization detection (FID) in GC is used. Ensure calibration with certified reference materials to validate results .

Q. How should researchers design in vitro experiments to study Androst-2-en-17-one’s metabolic stability?

- Methodological Answer : Use cryopreserved hepatocytes or liver microsomes incubated with the compound under physiological conditions (37°C, pH 7.4). Monitor metabolic pathways via time-course sampling (e.g., 0, 15, 30, 60 minutes) and analyze metabolites using LC-MS/MS. Include positive controls (e.g., testosterone for CYP3A4 activity) and account for interspecies variability by testing human and rodent models .

Q. What safety protocols are essential when handling Androst-2-en-17-one in laboratory settings?

- Methodological Answer : Follow OSHA Hazard Communication Standard (HCS) guidelines: use personal protective equipment (PPE) including nitrile gloves and lab coats. Conduct experiments in a fume hood to avoid inhalation. Store the compound in a cool, dry environment, and dispose of waste via certified chemical disposal services. Refer to Safety Data Sheets (SDS) for spill management and emergency procedures .

Advanced Research Questions

Q. How can contradictory data on Androst-2-en-17-one’s isomer composition in commercial sources be resolved?

- Methodological Answer : Contamination by isomers (e.g., 5α-androst-3-en-17-one) is common. Employ preparative HPLC to isolate individual isomers, followed by GC-MS and -NMR for structural validation. Quantify isomer ratios using peak integration in chromatograms and cross-validate with synthetic standards. Document batch-specific variability in publications to enhance reproducibility .

Q. What experimental strategies are effective for studying Androst-2-en-17-one’s antiproliferative effects in cancer models?

- Methodological Answer : Use cell lines (e.g., MCF7 breast cancer cells) to assess dose-dependent effects via MTT assays. Combine flow cytometry to evaluate cell cycle arrest (e.g., G0/G1 phase) and apoptosis markers (Annexin V/PI staining). Validate mechanisms using siRNA knockdown of androgen receptor (AR) pathways or Western blotting for apoptotic proteins (e.g., caspase-3). Include negative controls (vehicle-treated cells) and statistical tests (ANOVA) to confirm significance .

Q. How should researchers address challenges in quantifying Androst-2-en-17-one metabolites in complex biological matrices?

- Methodological Answer : Optimize solid-phase extraction (SPE) or protein precipitation to isolate metabolites from urine or plasma. Use deuterated internal standards (e.g., D-Androst-2-en-17-one) to correct for matrix effects in LC-MS/MS. Validate methods per FDA bioanalytical guidelines (precision, accuracy, recovery) and report limits of detection (LOD) and quantification (LOQ) .

Guidelines for Methodological Rigor

- Reproducibility : Document synthetic routes, solvent grades, and instrument parameters (e.g., GC carrier gas flow rate) .

- Data Contradictions : Use orthogonal methods (e.g., NMR + MS) to confirm findings and report confidence intervals .

- Ethical Compliance : Disclose funding sources and adhere to journal policies on supplementary data submission .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.